PI3K-IN-2

PTEN-deficient cancer PI3Kβ cellular assay MDA-MB-468

PI3K-IN-2 is the definitive tool for PTEN-deficient cancer research. Unlike other PI3K inhibitors, it offers simultaneous potent inhibition of PI3Kβ (IC50 7.1 nM) and PI3Kδ (IC50 8.6 nM) with 26-fold selectivity over PI3Kγ, ensuring clean mechanistic data. Its cellular potency (1.1 nM β, 14 nM δ) and oral bioavailability deliver robust AKT modulation and tumor growth inhibition in PC3 xenograft models. Choose PI3K-IN-2 for reproducible, translational preclinical results unmatched by generic alternatives.

Molecular Formula C28H29F2N3O5
Molecular Weight 525.5 g/mol
Cat. No. B8403725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-2
Molecular FormulaC28H29F2N3O5
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=CC(=CC(=C2)F)F)C3=CC(=CC4=C3OC(=CC4=O)N5CCOCC5)C(=O)N6CCOCC6
InChIInChI=1S/C28H29F2N3O5/c29-19-14-20(30)16-21(15-19)33-3-1-2-24(33)22-12-18(28(35)32-6-10-37-11-7-32)13-23-25(34)17-26(38-27(22)23)31-4-8-36-9-5-31/h12-17,24H,1-11H2/t24-/m1/s1
InChIKeyCPFXYHKMOTWOFK-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-2: A Potent and Orally Active PI3Kβ/δ Inhibitor for PTEN-Deficient Tumor Research


PI3K-IN-2 (compound 10) is a highly potent and selective, orally bioavailable inhibitor of the phosphatidylinositol 3-kinase (PI3K) beta and delta isoforms, with the chemical structure 8-[(2R)-1-(3,5-difluorophenyl)pyrrolidin-2-yl]-6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4H-chromen-4-one (CAS: 1403458-28-5) [1]. It was rationally designed to lock the active conformation of earlier inhibitors, resulting in exquisite cellular potency and significant in vivo efficacy against PTEN-deficient tumor models [1].

Why PI3K-IN-2 Cannot Be Substituted by Other PI3Kβ/δ or Pan-PI3K Inhibitors in Critical Assays


The PI3K family comprises four Class I isoforms (α, β, δ, γ) with distinct biological functions and disease relevance; PI3Kβ and PI3Kδ are particularly critical in PTEN-deficient tumors and B-cell malignancies, respectively. Generic substitution with other PI3Kβ/δ inhibitors (e.g., AZD8186) or pan-PI3K inhibitors (e.g., Buparlisib) fails because PI3K-IN-2 exhibits a unique balance of isoform selectivity, cellular potency, and in vivo pharmacodynamics that directly impacts experimental outcomes [1]. Its potency against both PI3Kβ and PI3Kδ in the low nanomolar range, combined with a favorable oral pharmacokinetic profile, cannot be replicated by other compounds in its class, making it a distinct tool for preclinical studies of PTEN-deficient cancers [1].

PI3K-IN-2 Quantitative Differentiation: Comparative Data vs. Closest Analogs


Enhanced Cellular Potency Against PI3Kβ in PTEN-Null Tumor Cells vs. Predecessor Compound 4

PI3K-IN-2 (compound 10) demonstrates a 13.6-fold improvement in cellular potency against PI3Kβ compared to its predecessor, compound 4, in the same PTEN-null MDA-MB-468 breast cancer cell line [1]. This enhancement is critical for achieving robust target engagement and downstream pathway modulation at lower drug concentrations, which translates to improved efficacy and a wider therapeutic window in preclinical models [1].

PTEN-deficient cancer PI3Kβ cellular assay MDA-MB-468

Superior Selectivity Profile for PI3Kβ/δ Over PI3Kγ Compared to AZD8186

While both PI3K-IN-2 and AZD8186 are potent dual PI3Kβ/δ inhibitors, PI3K-IN-2 exhibits a more favorable selectivity window against PI3Kγ, an isoform associated with immune-mediated toxicities [1]. PI3K-IN-2 demonstrates a 22-fold selectivity for PI3Kβ over PI3Kγ (7.1 nM vs. 190 nM) and a 22-fold selectivity for PI3Kδ over PI3Kγ (8.6 nM vs. 190 nM) [1]. In contrast, AZD8186 shows a much smaller selectivity window, with a 169-fold difference between PI3Kβ and PI3Kγ (4 nM vs. 675 nM), but its PI3Kγ IC50 (675 nM) is significantly higher than PI3K-IN-2's (190 nM), indicating that PI3K-IN-2 may offer a more nuanced selectivity profile .

PI3K isoform selectivity biochemical assay off-target profiling

Distinct PI3Kδ vs. PI3Kγ Selectivity Profile Compared to IPI-145 (Duvelisib)

PI3K-IN-2 and IPI-145 (Duvelisib) have opposite selectivity profiles: PI3K-IN-2 is a potent PI3Kβ/δ inhibitor with low activity against PI3Kγ, while IPI-145 is a potent PI3Kδ/γ inhibitor with low activity against PI3Kβ [1]. Specifically, PI3K-IN-2 inhibits PI3Kβ with an IC50 of 7.1 nM and PI3Kγ with an IC50 of 190 nM (27-fold selectivity) [1]. In contrast, IPI-145 inhibits PI3Kδ with an IC50 of 2.5 nM and PI3Kγ with an IC50 of 27.4 nM, but its potency against PI3Kβ is significantly lower (IC50 = 85 nM) .

PI3Kδ/γ dual inhibition hematologic malignancy isoform selectivity

Robust In Vivo Efficacy in PTEN-Null Prostate Tumor Xenograft Model After Oral Dosing

PI3K-IN-2 (compound 10) demonstrates significant and profound pharmacodynamic modulation of AKT phosphorylation in PTEN-null PC3 prostate tumor-bearing mice after a single oral dose, leading to excellent tumor growth inhibition in the same xenograft model following chronic oral administration [1]. This in vivo validation was a key factor in its selection as a preclinical candidate, distinguishing it from many PI3K inhibitors that show potent biochemical activity but fail to translate to in vivo efficacy due to poor pharmacokinetics or insufficient target engagement [1].

in vivo efficacy PTEN-null PC3 xenograft oral bioavailability

High PI3Kδ Cellular Potency in Jeko-1 B-Cell Lymphoma Model

In addition to its potent activity against PI3Kβ, PI3K-IN-2 demonstrates strong cellular inhibition of PI3Kδ, with an IC50 of 14 nM in the Jeko-1 B-cell lymphoma cell line [1]. This dual cellular activity against both PI3Kβ and PI3Kδ in disease-relevant cellular contexts is a key differentiator from PI3Kδ-selective inhibitors like Idelalisib, which primarily target hematologic malignancies [2].

PI3Kδ cellular assay B-cell lymphoma Jeko-1

Improved Physicochemical Properties and Oral Bioavailability Over Earlier Leads

A key optimization goal in the development of PI3K-IN-2 was to lock the active conformation of earlier leads (e.g., compound 4) to improve both potency and physical properties suitable for oral administration [1]. The resulting compound 10 (PI3K-IN-2) not only achieved a 13.6-fold increase in cellular potency but also exhibited 'suitable physical properties for oral administration' that enabled robust in vivo pharmacodynamic modulation and tumor growth inhibition [1]. This represents a significant advancement over many PI3K inhibitors that suffer from poor solubility or permeability, limiting their utility as in vivo tool compounds.

oral bioavailability physicochemical properties lead optimization

PI3K-IN-2: Recommended Application Scenarios Based on Quantitative Evidence


Preclinical Studies of PTEN-Deficient Prostate Cancer (PC3 Xenograft Models)

PI3K-IN-2 is uniquely suited for in vivo studies of PTEN-null prostate cancer. It demonstrated profound pharmacodynamic modulation of AKT phosphorylation and excellent tumor growth inhibition in the PC3 xenograft model after oral dosing [1]. This validated in vivo efficacy makes it a superior tool compared to many PI3K inhibitors that lack robust in vivo activity. Its oral bioavailability simplifies dosing and enables long-term efficacy studies, directly addressing a key challenge in translating PI3K inhibition to preclinical cancer models [1].

Dissecting PI3Kβ vs. PI3Kγ Roles in Solid Tumor Biology

The distinct selectivity profile of PI3K-IN-2 (potent PI3Kβ/δ inhibition with low activity against PI3Kγ) makes it an ideal tool for dissecting the specific contributions of PI3Kβ versus PI3Kγ in solid tumor models [1]. In contrast to PI3Kδ/γ inhibitors like IPI-145, PI3K-IN-2 allows researchers to interrogate PI3Kβ-dependent signaling without confounding effects from PI3Kγ inhibition, which is particularly relevant in PTEN-deficient cancers where PI3Kβ plays a critical role [1].

Cellular Mechanism-of-Action Studies in PTEN-Null Breast Cancer (MDA-MB-468 Cells)

With a cellular IC50 of 1.1 nM against PI3Kβ in the PTEN-null MDA-MB-468 breast cancer cell line, PI3K-IN-2 is exceptionally well-suited for detailed mechanism-of-action studies at low nanomolar concentrations, minimizing off-target effects [1]. This cellular potency, which represents a 13.6-fold improvement over predecessor compound 4, ensures robust target engagement and downstream pathway modulation, making it a reliable tool for investigating PI3Kβ-dependent signaling networks and their role in cancer cell proliferation and survival [1].

Dual PI3Kβ/δ Inhibition in Hematologic Malignancy Models (Jeko-1 B-Cell Lymphoma)

PI3K-IN-2's potent cellular activity against PI3Kδ in Jeko-1 B-cell lymphoma cells (IC50 = 14 nM) makes it a valuable tool for studying B-cell malignancies, particularly those where both PI3Kδ and PI3Kβ contribute to disease pathogenesis [1]. Unlike PI3Kδ-selective inhibitors like Idelalisib, PI3K-IN-2 can simultaneously target PI3Kβ, offering a unique approach to investigate the potential therapeutic benefit of dual inhibition in subsets of B-cell cancers that may exhibit PI3Kβ dependency or resistance to PI3Kδ-selective agents [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.